6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide
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Overview
Description
6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide is a quinoline derivative with a bromine atom at the 6th position, a keto group at the 2nd position, and a carboxamide group at the 4th position, which is further substituted with a pyridin-2-ylmethyl group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with commercially available quinoline derivatives.
Bromination: The quinoline core is brominated at the 6th position using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Keto Group Introduction: The keto group at the 2nd position can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2).
Carboxamide Formation: The carboxamide group at the 4th position is introduced via a reaction with an appropriate amine, such as pyridin-2-ylmethylamine, under dehydration conditions.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques like recrystallization or column chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Substitution: Substitution reactions, especially nucleophilic substitution, can occur at the bromine position or the amide group.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO2Cl2
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Amines, alkyl halides, and various nucleophiles
Major Products Formed:
Oxidized quinoline derivatives
Reduced bromoquinolines
Substituted amides
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has potential therapeutic applications, including as an inhibitor in drug discovery and development. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context of its application, but it generally involves interactions at the molecular level that modulate biological processes.
Comparison with Similar Compounds
6-bromoquinoline
2-oxoquinoline derivatives
N-(pyridin-2-ylmethyl)carboxamide derivatives
This detailed overview provides a comprehensive understanding of 6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide, highlighting its synthesis, reactions, applications, and mechanisms
Properties
IUPAC Name |
6-bromo-2-oxo-N-(pyridin-2-ylmethyl)-1H-quinoline-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c17-10-4-5-14-12(7-10)13(8-15(21)20-14)16(22)19-9-11-3-1-2-6-18-11/h1-8H,9H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCIHCCVFXYFLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CC(=O)NC3=C2C=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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